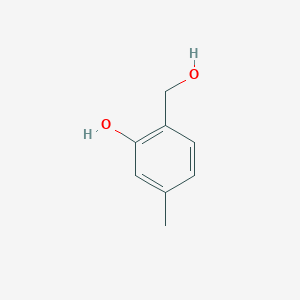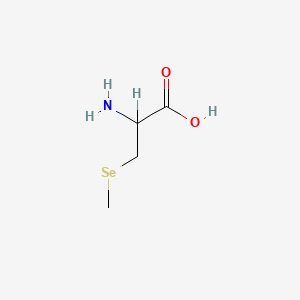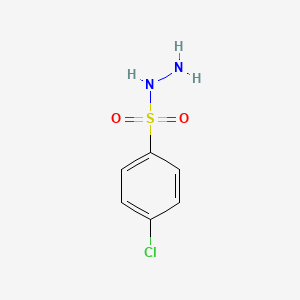
2-(Hydroxymethyl)-5-méthylphénol
Vue d'ensemble
Description
2-(Hydroxymethyl)-5-methylphenol is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where the hydroxyl group is substituted at the second position and a methyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Hydroxymethylated compounds have been shown to enhance the biological activity of drugs . They can improve the drug’s interaction with the active site, and can be employed as intermediaries in synthesizing other therapeutic agents .
Mode of Action
It’s known that the introduction of a hydroxymethyl group can lead to changes in the physical-chemical properties of a compound, offering several therapeutic advantages . For instance, the hydroxymethyl derivative can result in more active compounds than the parent drug and increase the water solubility of poorly soluble drugs .
Biochemical Pathways
Hydroxymethylated compounds are known to influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .
Pharmacokinetics
Hydroxymethylated compounds have been reported to enhance the pharmacodynamic and pharmacokinetic properties of drugs .
Result of Action
Hydroxymethylated compounds have been reported to contribute to the improved biological activity of drugs .
Action Environment
It’s known that the stability and efficacy of hydroxymethylated compounds can be influenced by factors such as ph .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)-5-methylphenol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde using sodium borohydride. The precursor aldehyde can be obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .
Industrial Production Methods
In industrial settings, the production of 2-(Hydroxymethyl)-5-methylphenol often involves the use of formaldehyde and phenol derivatives under controlled conditions. The reaction is typically carried out in a basic medium to facilitate the hydroxymethylation process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-methylphenol
Reduction: 2-(Hydroxymethyl)-5-methylcyclohexanol
Substitution: Various substituted phenol derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)phenol
- 5-Methyl-2-hydroxybenzaldehyde
- 2,5-Dimethylphenol
Uniqueness
2-(Hydroxymethyl)-5-methylphenol is unique due to the presence of both hydroxymethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-7(5-9)8(10)4-6/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTDRFLEBIUGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323161 | |
| Record name | 2-(hydroxymethyl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7405-12-1 | |
| Record name | 7405-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(hydroxymethyl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)



